molecular formula C31H32N4O6 B11440819 Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Cat. No.: B11440819
M. Wt: 556.6 g/mol
InChI Key: ZFPDZBMLWRXYEQ-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the carbamoylpropyl group, and the final esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to minimize human error and increase production rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups within the molecule with others, potentially enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: Its potential therapeutic properties are explored for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which can modulate biological pathways and produce therapeutic effects. The compound’s structure allows it to bind effectively to these targets, altering their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{3-[(2-methylphenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate
  • Ethyl (4-methylbenzoyl)acetate

Uniqueness

Ethyl 4-{2-[3-(3-{[(4-methylphenyl)methyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is unique due to its specific combination of functional groups and the quinazolinone core. This structure provides it with distinct biological activity and potential therapeutic applications that may not be present in similar compounds.

Properties

Molecular Formula

C31H32N4O6

Molecular Weight

556.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[4-[(4-methylphenyl)methylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C31H32N4O6/c1-3-41-30(39)23-14-16-24(17-15-23)33-28(37)20-35-26-8-5-4-7-25(26)29(38)34(31(35)40)18-6-9-27(36)32-19-22-12-10-21(2)11-13-22/h4-5,7-8,10-17H,3,6,9,18-20H2,1-2H3,(H,32,36)(H,33,37)

InChI Key

ZFPDZBMLWRXYEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

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